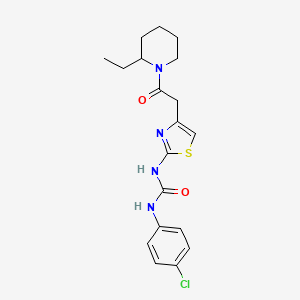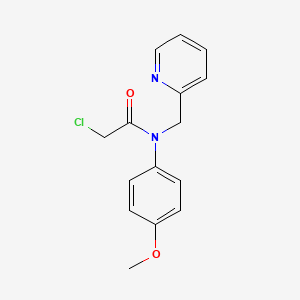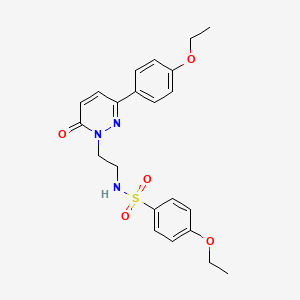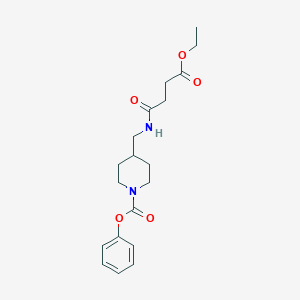
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPU is a thiazolidinone derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is not fully understood, but it is believed to act through multiple pathways. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and aldose reductase. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has also been shown to improve glucose and lipid metabolism by activating the PPARγ pathway. In addition, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea. One area of research is the development of more potent and selective analogs of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea that can be used as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the anticancer properties of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea. Finally, further research is needed to determine the safety and efficacy of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea in animal and human studies.
Synthesemethoden
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl isocyanate with 2-ethylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through the reaction of the thiazolidinone intermediate with urea.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-2-16-5-3-4-10-24(16)17(25)11-15-12-27-19(22-15)23-18(26)21-14-8-6-13(20)7-9-14/h6-9,12,16H,2-5,10-11H2,1H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINKGLUVCVQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2622608.png)
![Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide](/img/structure/B2622609.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2622613.png)


![1-[4-[4-(3-Methylpyridin-4-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2622618.png)

![7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B2622622.png)
![N-(2,4-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622624.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)

